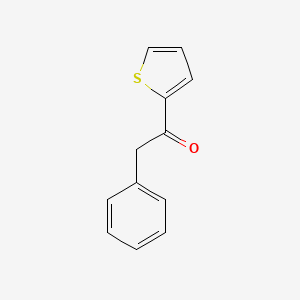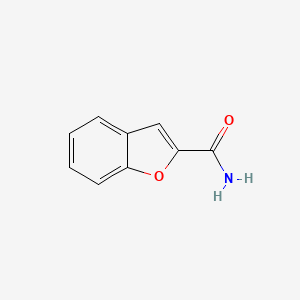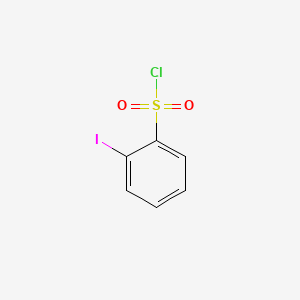
2-Iodobenzenesulfonyl chloride
Overview
Description
2-Iodobenzenesulfonyl chloride is an organic compound with the molecular formula C6H4ClIO2S and a molecular weight of 302.52 g/mol. It is a versatile compound used in various fields of research and industry due to its unique chemical properties. This compound is typically found as a white to light yellow or light orange powder or crystal .
Mechanism of Action
Target of Action
2-Iodobenzenesulfonyl chloride is a chemical compound that has been identified as a potential inhibitor of phosphoglycerate mutase 1 , a key enzyme involved in the glycolytic pathway. This enzyme plays a crucial role in cellular metabolism, particularly in cancer cells, making it a promising target for cancer therapy .
Mode of Action
It is known that the compound can cause angular distortions at the ring c atoms of the molecule . This could potentially interfere with the normal functioning of the target enzyme, thereby inhibiting its activity .
Biochemical Pathways
By inhibiting phosphoglycerate mutase 1, this compound can disrupt the glycolytic pathway . This pathway is crucial for the production of ATP, the main energy currency of the cell. Disruption of this pathway can lead to a decrease in ATP production, which can have downstream effects on various cellular processes that require energy .
Result of Action
The inhibition of phosphoglycerate mutase 1 by this compound can lead to a decrease in ATP production . This can have a variety of effects at the molecular and cellular level, including a decrease in cellular energy levels and potential disruption of other cellular processes that require ATP. In the context of cancer therapy, this could potentially lead to the death of cancer cells, which are often heavily reliant on glycolysis for their energy needs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and should be stored under inert gas at 2–8 °C . Additionally, the pH of the environment can potentially affect the compound’s reactivity.
Biochemical Analysis
Biochemical Properties
2-Iodobenzenesulfonyl chloride plays a crucial role in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. One of the primary interactions involves its role as a sulfonylating agent, where it transfers the sulfonyl group to nucleophilic sites on biomolecules. This interaction is essential in the modification of proteins and peptides, influencing their function and stability. The compound’s ability to form covalent bonds with amino acid residues such as lysine and cysteine makes it a valuable tool in studying protein function and enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to the activation of stress response pathways. Additionally, this compound can modulate the expression of genes involved in detoxification and antioxidant defense. Its impact on cellular metabolism includes alterations in the activity of key metabolic enzymes, affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain proteases by covalently modifying their active sites. This inhibition can result in the accumulation of substrate proteins, affecting various cellular processes. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to the compound can result in sustained oxidative stress and chronic activation of stress response pathways, potentially leading to cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exert minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic effects, including tissue damage and organ dysfunction. These adverse effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound can undergo sulfonation and iodination reactions, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s activity and toxicity. Additionally, this compound can affect the levels of key metabolites, altering the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, allowing it to reach its target sites within the cell. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are critical for the compound’s biochemical activity and cellular effects .
Preparation Methods
2-Iodobenzenesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 2-iodobenzenesulfonic acid with thionyl chloride. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the reaction . The reaction conditions usually involve heating the mixture to facilitate the formation of the sulfonyl chloride group.
Industrial production methods often involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Iodobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles. Common reagents for these reactions include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in coupling reactions to form more complex organic molecules.
The major products formed from these reactions depend on the reagents and conditions used. For example, reacting with an amine can produce a sulfonamide .
Scientific Research Applications
2-Iodobenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfonyl-containing compounds.
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-Iodobenzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Benzenesulfonyl chloride: Similar in structure but lacks the iodine atom, making it less reactive in certain types of reactions.
4-Iodobenzenesulfonyl chloride: Similar but with the iodine atom in the para position, which can affect its reactivity and the types of reactions it undergoes.
2-Bromobenzenesulfonyl chloride: Similar but with a bromine atom instead of iodine, which can influence its reactivity and applications.
The presence of the iodine atom in this compound makes it unique and often more reactive in certain types of chemical reactions, providing distinct advantages in synthetic applications.
Properties
IUPAC Name |
2-iodobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIO2S/c7-11(9,10)6-4-2-1-3-5(6)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNWNLNPDRYULE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347885 | |
| Record name | 2-Iodobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63059-29-0 | |
| Record name | 2-Iodobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of the iodine and sulfonyl chloride substituents on the benzene ring structure in 2-Iodobenzenesulfonyl chloride?
A1: The research states that the presence of both iodine and sulfonyl chloride groups in the ortho position of the benzene ring leads to "angular distortions at the ring C atoms rather than significant displacement of the substituents out of the ring plane." [] This suggests that the steric hindrance caused by these large substituents primarily affects the bond angles within the ring, rather than forcing the substituents themselves to bend out of the plane.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


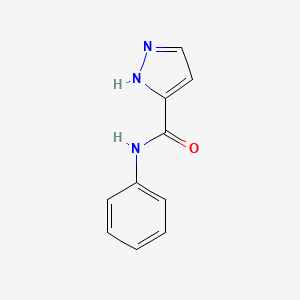
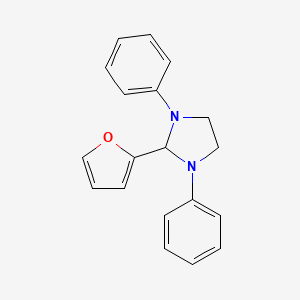
![4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B1298395.png)
![6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298398.png)
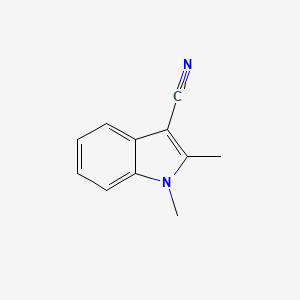
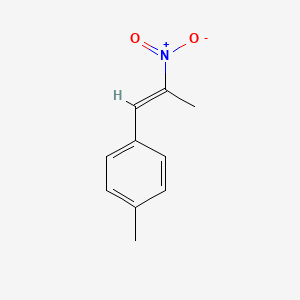
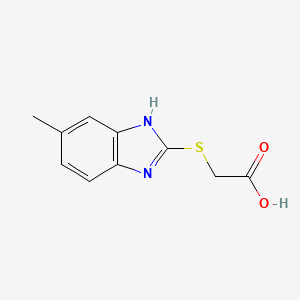
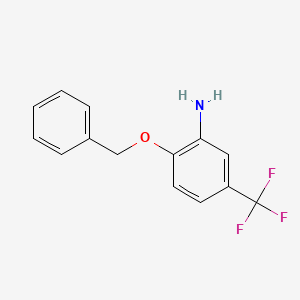
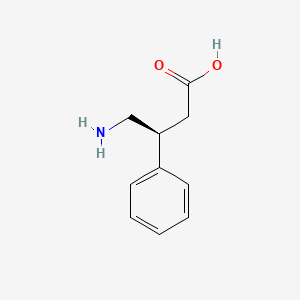
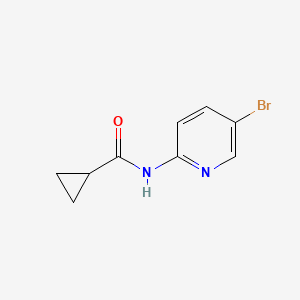
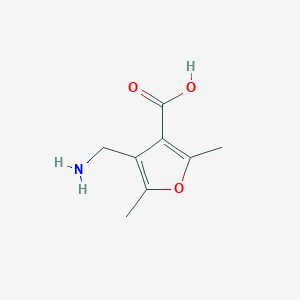
![[2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298421.png)
